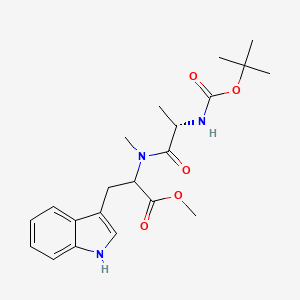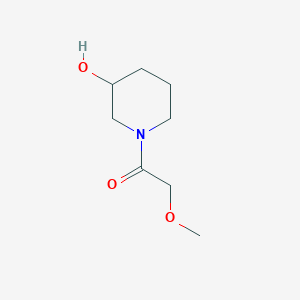
3,4-Dihydroxybenzaldehyde-formyl-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxybenzaldehyde-formyl-13C is a compound that features a carbon-13 isotope labeling at the formyl groupThe carbon-13 labeling allows for its use in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy for tracking metabolic pathways and studying molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxybenzaldehyde-formyl-13C typically involves the incorporation of a carbon-13 isotope into the formyl group of 3,4-dihydroxybenzaldehyde. This can be achieved through various synthetic routes, including:
Formylation Reaction:
Isotope Labeling: The carbon-13 isotope can be introduced using labeled precursors or reagents, such as carbon-13 labeled formic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxybenzaldehyde-formyl-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, forming alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Protocatechuic acid.
Reduction: 3,4-Dihydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Applications De Recherche Scientifique
3,4-Dihydroxybenzaldehyde-formyl-13C has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxybenzaldehyde-formyl-13C involves its interaction with molecular targets through its formyl and hydroxyl groups. The carbon-13 labeling allows for detailed tracking of its metabolic fate using NMR spectroscopy. The compound can inhibit oxidative DNA damage and apoptosis through its antioxidant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxybenzaldehyde: The non-labeled version of the compound.
Protocatechuic Acid: An oxidized form of 3,4-dihydroxybenzaldehyde.
3,4-Dihydroxybenzyl Alcohol: A reduced form of 3,4-dihydroxybenzaldehyde
Uniqueness
3,4-Dihydroxybenzaldehyde-formyl-13C is unique due to its carbon-13 labeling, which makes it particularly valuable for NMR studies. This isotopic labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions, providing insights that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C7H6O3 |
|---|---|
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
3,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H/i4+1 |
Clé InChI |
IBGBGRVKPALMCQ-AZXPZELESA-N |
SMILES isomérique |
C1=CC(=C(C=C1[13CH]=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


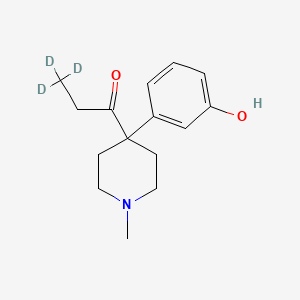
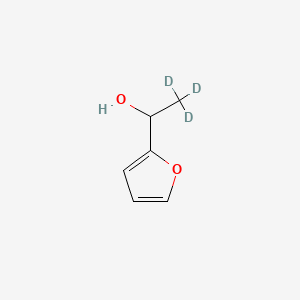

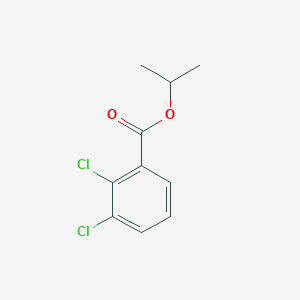

![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
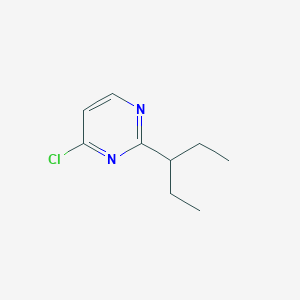



![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)

